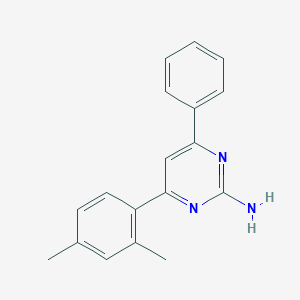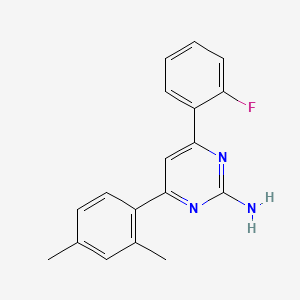
4-(2,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine, commonly referred to as 4-DMPP, is an organic compound that has been widely studied for its potential therapeutic and scientific applications. 4-DMPP has been used in a variety of laboratory experiments and research studies due to its unique chemical structure and properties.
科学的研究の応用
4-DMPP has been studied for its potential therapeutic and scientific applications. It has been used in research studies to investigate its potential anti-cancer and anti-inflammatory properties. It has also been studied for its ability to modulate the activity of enzymes involved in signal transduction pathways, such as those involved in cell proliferation, apoptosis, and cell migration. Additionally, 4-DMPP has been investigated for its ability to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
作用機序
The mechanism of action of 4-DMPP is not fully understood. However, it is believed that 4-DMPP acts by binding to and modulating the activity of enzymes involved in signal transduction pathways. It has been suggested that 4-DMPP may act as a competitive inhibitor of certain enzymes, such as protein kinases, which are involved in the regulation of cell proliferation and apoptosis. Additionally, 4-DMPP has been shown to inhibit the activity of certain transcription factors, such as NF-κB, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
4-DMPP has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. Additionally, 4-DMPP has been shown to modulate the activity of enzymes involved in signal transduction pathways, such as those involved in cell proliferation, apoptosis, and cell migration. It has also been shown to modulate the activity of transcription factors, such as NF-κB, which are involved in the regulation of gene expression.
実験室実験の利点と制限
The use of 4-DMPP in laboratory experiments has a number of advantages. It is an inexpensive compound that is readily available and can be synthesized using a variety of methods. Additionally, 4-DMPP is a relatively stable compound and can be stored for long periods of time. However, there are also some limitations to the use of 4-DMPP in laboratory experiments. For example, the compound is relatively insoluble in water, making it difficult to dissolve in aqueous solutions. Additionally, 4-DMPP is a relatively weak inhibitor of certain enzymes, making it difficult to measure its effects in some experiments.
将来の方向性
The potential therapeutic and scientific applications of 4-DMPP are still being explored. Future research should focus on further elucidating the mechanism of action of 4-DMPP and its effects on signal transduction pathways and transcription factors. Additionally, further research should be conducted to investigate the potential anti-cancer and anti-inflammatory properties of 4-DMPP. Additionally, further research should be conducted to investigate the potential of 4-DMPP as a therapeutic agent and its potential uses in drug development. Finally, further research should be conducted to investigate the efficacy and safety of 4-DMPP in laboratory experiments and clinical trials.
合成法
4-DMPP can be synthesized using a variety of methods. One method involves the reaction of 2,4-dimethylphenyl isocyanate with 3-methylphenyl isothiocyanate in the presence of a base, such as sodium hydroxide, to form the desired product. This reaction is usually carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. Other methods of synthesis include the reaction of 2,4-dimethylphenyl isothiocyanate with 3-methylphenyl isocyanate in the presence of a base, and the reaction of 2,4-dimethylphenyl isocyanate with 3-methylphenyl isothiocyanate in the presence of a Lewis acid.
特性
IUPAC Name |
4-(2,4-dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-12-5-4-6-15(10-12)17-11-18(22-19(20)21-17)16-8-7-13(2)9-14(16)3/h4-11H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUZOYQYWYNFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














